2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
Overview
Description
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is a pale yellow to yellow solid that is sparingly soluble in chloroform and dimethyl sulfoxide, and slightly soluble in methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including inhibitors of maternal embryonic leucine zipper kinase (MELK), which have shown anticancer activity .
Mechanism of Action
Target of Action
It has been used as a synthetic intermediate in the synthesis of inhibitors for maternal embryonic leucine zipper kinase (melk), which suggests that melk could be a potential target .
Mode of Action
As a synthetic intermediate, its role is typically to participate in chemical reactions to form more complex molecules, such as MELK inhibitors .
Biochemical Pathways
Given its use in the synthesis of melk inhibitors, it may indirectly influence the pathways regulated by melk, which plays a crucial role in cell cycle progression, stem cell renewal, and apoptosis .
Pharmacokinetics
Its water solubility at 25°c is estimated to be 227 mg/l, which could influence its absorption and distribution .
Result of Action
As a synthetic intermediate, its primary role is to participate in chemical reactions to form more complex molecules, such as MELK inhibitors .
Action Environment
The action of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide can be influenced by various environmental factors. For instance, its boiling point is estimated to be 374.9±27.0 °C at 760 mmHg, and its vapor pressure is estimated to be 0.0±0.8 mmHg at 25°C . These properties suggest that it is stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
It has been used as a synthetic intermediate in the production of MELK inhibitors . MELK is a protein kinase involved in various cellular processes, including cell cycle progression, stem cell renewal, and apoptosis .
Cellular Effects
Melk inhibitors, which can be synthesized using this compound, have been shown to have anticancer activity .
Molecular Mechanism
It is known to be used in the synthesis of MELK inhibitors . MELK inhibitors work by binding to the ATP-binding pocket of MELK, thereby inhibiting its kinase activity .
Preparation Methods
The synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide typically involves the following steps :
Acyl Chlorination:
p-Nitroaniline is reacted with chloroacetic anhydride in the presence of sodium carbonate and toluene to form 2-chloro-N-p-nitrophenylacetamide.Methylation: The intermediate 2-chloro-N-p-nitrophenylacetamide is then methylated using a methylating agent such as dimethyl sulfate in the presence of sodium hydroxide and dichloromethane to yield the final product.
The reaction conditions are mild, and the process can be scaled up for industrial production .
Chemical Reactions Analysis
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including :
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.
Common reagents and conditions for these reactions include hydrogen gas with a palladium catalyst for reduction and sodium hydroxide for nucleophilic substitution .
Scientific Research Applications
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is primarily used as a synthetic intermediate in the pharmaceutical industry . It has been utilized in the synthesis of inhibitors for maternal embryonic leucine zipper kinase (MELK), which are being researched for their potential anticancer properties . Additionally, this compound is used in the development of other pharmaceuticals and chemical research .
Comparison with Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide can be compared to other similar compounds such as 2-chloro-N-(4-nitrophenyl)acetamide and 2-chloro-4’-nitroacetanilide . These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the methyl group in this compound makes it unique and suitable for specific synthetic pathways in pharmaceutical research .
Properties
IUPAC Name |
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWLWNKATJAODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465820 | |
Record name | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2653-16-9 | |
Record name | 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2653-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27C6NY666U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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